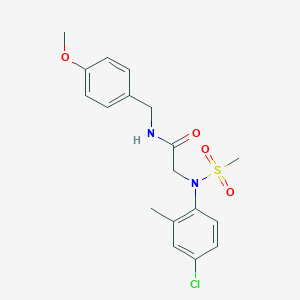![molecular formula C18H16ClF3N2O3S B258597 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCT244747, is a small-molecule inhibitor that has been identified as a promising candidate for the treatment of cancer. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies exploring its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of CCT244747 is not fully understood, but it is believed to involve the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, CCT244747 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CCT244747 has minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. In addition to its anticancer effects, CCT244747 has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCT244747 is that it has shown activity against a wide range of cancer cell lines, suggesting that it may be effective against multiple types of cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Direcciones Futuras
There are several potential future directions for research on CCT244747. One possibility is to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction is to explore the potential of CCT244747 in combination with other anticancer agents or immunotherapies. Finally, there may be potential applications for CCT244747 in other diseases beyond cancer, given its anti-inflammatory and neuroprotective effects.
Métodos De Síntesis
The synthesis of CCT244747 involves a multistep process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclopropylamine to form N-cyclopropyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-cyclopropyl-N-(phenylsulfonyl)-4-chloro-3-(trifluoromethyl)aniline. Finally, this compound is reacted with glycine to form the final product, CCT244747.
Aplicaciones Científicas De Investigación
CCT244747 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with CCT244747 significantly inhibiting the growth of tumors in several different models of cancer.
Propiedades
Nombre del producto |
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Fórmula molecular |
C18H16ClF3N2O3S |
Peso molecular |
432.8 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-16-9-8-13(10-15(16)18(20,21)22)24(11-17(25)23-12-6-7-12)28(26,27)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,23,25) |
Clave InChI |
YLYFJUNCKULCAF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)



![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)

